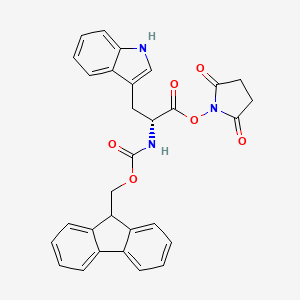

Fmoc-D-trp-OSu

Description

Significance of Fmoc-D-trp-OSu as a Chiral Building Block in Advanced Peptide Synthesis

The chirality of amino acids is a fundamental aspect of peptide and protein structure and function. jpt.com While L-amino acids are the predominant forms in naturally occurring proteins, the strategic incorporation of D-amino acids, such as D-tryptophan from this compound, offers significant advantages in the design of therapeutic peptides. jpt.combiopharmaspec.com The use of D-amino acids can enhance the stability of peptides by making them resistant to degradation by proteases, the enzymes that typically break down peptide bonds in L-amino acid sequences. biopharmaspec.comlifetein.com This increased stability can lead to a longer half-life and improved pharmacokinetic properties of peptide-based drugs. chemimpex.comjpt.com

This compound is particularly significant as a chiral building block for several reasons:

Enhanced Stability and Bioavailability: The incorporation of D-tryptophan can make peptides less susceptible to enzymatic degradation, thereby increasing their stability and bioavailability. jpt.comlifetein.com

Structural Rigidity: The presence of D-amino acids can impart a more rigid structure to the peptide, which can improve its binding affinity to its biological target. lifetein.com

Therapeutic Applications: D-amino acid-containing peptides are being explored for various therapeutic uses, including as antimicrobial agents and enzyme inhibitors. biopharmaspec.comlifetein.com

Precise Control in Synthesis: The Fmoc protecting group and the OSu activating group allow for precise and efficient incorporation of D-tryptophan into a growing peptide chain during solid-phase peptide synthesis (SPPS). chemimpex.comaltabioscience.com

The use of this compound enables researchers to create peptides with novel properties and functions that are not accessible with only L-amino acids, paving the way for the development of new and improved peptide-based therapeutics. chemimpex.comjpt.com

Historical Context and Evolution of Fmoc Chemistry in Peptide Synthesis

The synthesis of peptides has undergone significant evolution since the early 20th century. The first peptide synthesis was reported by Fischer and Fourneau in 1901. nih.gov A major breakthrough came in 1932 with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas, which was the first readily cleavable protecting group for the amino group of amino acids. nih.govpublish.csiro.au

The landscape of peptide synthesis was revolutionized in 1963 by R. Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). peptide.comvapourtec.comcsic.es This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the first amino acid to an insoluble polymer support and then sequentially adding the subsequent amino acids. peptide.comcsic.es This approach simplified the purification process and allowed for the automation of peptide synthesis. peptide.comacs.org

Initially, the dominant strategy in SPPS was the Boc/Bzl protection scheme, introduced by Merrifield in 1964. peptide.com This method utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the alpha-amino group and benzyl-based groups for side-chain protection. peptide.comamericanpeptidesociety.org However, this strategy required the use of harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin, which could degrade sensitive peptides. nih.govaltabioscience.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. altabioscience.comnih.govpeptide.com The Fmoc group offered a milder alternative to the Boc group, as it could be removed with a weak base like piperidine (B6355638). wikipedia.orgaltabioscience.com The adoption of Fmoc chemistry into SPPS in the late 1970s, particularly the Fmoc/tBu strategy developed by Meienhofer and coworkers in 1978, marked a significant advancement. nih.govpeptide.com This strategy provided a truly orthogonal protection scheme, where the temporary Fmoc group is removed by a base, while the side-chain protecting groups and the resin linker are cleaved by a mild acid like trifluoroacetic acid (TFA). nih.govaltabioscience.com

By the mid-1990s, Fmoc chemistry had become the predominant method for SPPS, a status it still holds today. nih.govnih.gov The availability of high-quality, low-cost Fmoc-amino acid building blocks has further solidified its position as the method of choice for both research and large-scale therapeutic peptide production. nih.govnih.gov

Advantages of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Architectures and Modified Peptides

The Fmoc-based SPPS strategy offers several key advantages that make it particularly well-suited for the synthesis of complex and modified peptides:

Milder Reaction Conditions: The use of a weak base for Fmoc group removal and a mild acid for final cleavage is compatible with a wide range of sensitive functional groups and modifications that would not be stable under the harsh conditions of Boc chemistry. nih.govaltabioscience.com This is especially crucial for peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation. nih.gov

Orthogonality: The Fmoc/tBu strategy provides a high degree of orthogonality, meaning that the different protecting groups can be removed selectively without affecting each other. nih.govaltabioscience.com This allows for precise control over the synthesis and modification of the peptide chain.

Automation and High-Throughput Synthesis: Fmoc-SPPS is highly amenable to automation, which enables the rapid and efficient synthesis of large numbers of peptides for screening and optimization studies. americanpeptidesociety.orgbachem.com The progress of the deprotection and coupling steps can be monitored automatically using UV spectroscopy, as the byproduct of Fmoc deprotection, dibenzofulvene, has a strong UV absorbance. wikipedia.orgbachem.com

Synthesis of Long and Difficult Sequences: While challenges can arise with long or aggregation-prone sequences, advancements in Fmoc-SPPS, including the use of specialized resins, coupling reagents, and microwave assistance, have enabled the successful synthesis of peptides over 50 amino acids in length. altabioscience.comacs.orgnih.gov

Versatility in Peptide Modification: The mild conditions of Fmoc-SPPS allow for the "on-resin" modification of peptides, such as cyclization, the formation of disulfide bridges, and the derivatization of side chains. bachem.com This versatility is essential for creating peptides with specific structural and functional properties.

These advantages have established Fmoc-SPPS as the leading methodology for the chemical synthesis of a diverse array of peptides, from simple linear sequences to complex, multi-functional biomolecules for research and therapeutic development. nih.govpeptide-li.com

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105160 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174080-12-7 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174080-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Trp Osu and Its Incorporation into Peptides

Synthesis of Fmoc-D-trp-OSu (Nα-Fmoc-D-tryptophan N-hydroxysuccinimide ester)

The synthesis of this compound is a two-step process that begins with the protection of the α-amino group of D-tryptophan, followed by the activation of the carboxyl group to form the N-hydroxysuccinimide (NHS) ester.

Precursor Synthesis of Nα-Fmoc-D-tryptophan

The initial step involves the protection of the α-amino group of D-tryptophan with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, often achieved by reacting D-tryptophan with Fmoc-OSu or Fmoc-Cl in the presence of a base. wikipedia.orgresearchgate.net A common method involves dissolving D-tryptophan in an aqueous solution of a base like sodium carbonate or sodium bicarbonate, followed by the addition of a solution of Fmoc-OSu in an organic solvent such as dioxane or acetonitrile (B52724). researchgate.netwiley-vch.de The reaction mixture is typically stirred at room temperature until completion. The Fmoc-protected D-tryptophan can then be isolated by acidification, precipitation, and filtration. To avoid potential side reactions, such as the formation of Fmoc-β-Ala-OH, alternative reagents like Fmoc-2-mercaptobenzothiazole have been explored, although they may require longer reaction times. ub.edu

For certain applications, particularly to prevent side reactions at the indole (B1671886) nitrogen of tryptophan during subsequent peptide synthesis steps, a doubly protected precursor, Nα-Fmoc-N-in-Boc-D-tryptophan, is utilized. chemimpex.com This derivative offers enhanced stability and is a key building block in the synthesis of complex peptides. chemimpex.com

Activation Strategies for N-Hydroxysuccinimide Ester Formation (e.g., DCC/NHS)

The most prevalent method for activating the carboxyl group of Nα-Fmoc-D-tryptophan is through the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a coupling agent, with N,N'-dicyclohexylcarbodiimide (DCC) being a classic and widely used choice. chempep.comgoogle.com The reaction involves dissolving Nα-Fmoc-D-tryptophan and N-hydroxysuccinimide in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF). chempep.com DCC is then added to the solution, initiating the condensation reaction. The reaction proceeds at room temperature, and the byproduct, N,N'-dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration. chempep.com

While effective, the DCC/NHS method is not without its drawbacks, including the allergenicity of DCC and the challenge of completely removing the DCU byproduct. google.com Alternative coupling reagents, such as diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, are also employed. chempep.com

Optimization of Esterification and Activation Conditions for this compound

Optimizing the esterification and activation conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the solvent, reaction time, and temperature.

The choice of solvent can significantly impact the reaction. While DCM is a good solvent for the activation step with carbodiimides, a more polar solvent like DMF can enhance the rate of the subsequent coupling. chempep.com Therefore, a mixture of DCM and DMF is often used to balance these requirements. chempep.com The reaction is typically stirred for several hours at room temperature to ensure complete conversion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is advisable.

To minimize side reactions, it is important to use high-purity reagents and anhydrous conditions. The presence of water can lead to the hydrolysis of the activated ester and the formation of unwanted byproducts. The molar ratios of the reactants are also critical; typically, a slight excess of the coupling agent and NHS is used to drive the reaction to completion.

Table 1: Key Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture | DCM is optimal for carbodiimide (B86325) activation, while DMF enhances coupling speed. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | DCC is effective but forms an insoluble byproduct; DIC's byproduct is more soluble. |

| Activating Agent | N-Hydroxysuccinimide (NHS) | Forms a stable, reactive ester suitable for subsequent coupling reactions. |

| Temperature | Room Temperature | Provides a balance between reaction rate and prevention of side reactions. |

| Reaction Time | Several hours | Ensures complete conversion; progress can be monitored by TLC. |

Incorporation of this compound in Peptide Synthesis Protocols

This compound is a valuable reagent for introducing D-tryptophan into a growing peptide chain, primarily through Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain on a solid support. peptide.com The use of Fmoc-protected amino acid derivatives is a cornerstone of modern SPPS. chempep.compeptide.com The general cycle of SPPS involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. uci.edu

Resin Selection and Loading Strategies in D-Amino Acid Peptide Synthesis

The choice of solid support, or resin, is a critical first step in SPPS. For the synthesis of peptide acids, Wang resin is a commonly used support. sigmaaldrich.comcem.com It is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker, which is cleavable under acidic conditions. iris-biotech.de Pre-loaded Fmoc-D-Trp-Wang resins are commercially available, offering convenience and potentially minimizing racemization that can occur during manual loading. sigmaaldrich.comcem.com These pre-loaded resins typically have a loading capacity in the range of 0.25 to 0.8 mmol/g. sigmaaldrich.comcem.com

For peptides with a C-terminal amide, Rink amide resin is a suitable choice. uci.edu The selection of the resin is also influenced by the properties of the desired peptide; for instance, more hydrophilic resins like TentaGel® can improve solvation and reduce aggregation during the synthesis of long or difficult sequences. iris-biotech.de

Table 2: Common Resins for Solid-Phase Peptide Synthesis

| Resin | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Acidic (e.g., TFA) | Standard for peptide acids, commercially available pre-loaded. sigmaaldrich.comcem.com |

| Rink Amide Resin | Amide Linker | Amide | Acidic (e.g., TFA) | Standard for peptide amides. uci.edu |

| 2-Chlorotrityl Chloride Resin | Trityl | Carboxylic Acid | Mildly Acidic | Allows for the synthesis of fully protected peptide fragments. chempep.com |

| TentaGel® Resin | Polyethylene (B3416737) glycol-polystyrene | Varies | Varies | Hydrophilic, improves solvation and reduces aggregation. iris-biotech.de |

Table 3: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan N-hydroxysuccinimide ester |

| Fmoc-D-tryptophan | Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| NHS | N-Hydroxysuccinimide |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| TFA | Trifluoroacetic acid |

| DIC | N,N'-Diisopropylcarbodiimide |

| DMAP | 4-Dimethylaminopyridine |

| DCU | N,N'-Dicyclohexylurea |

| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| TFE | Trifluoroethanol |

| TIPS | Triisopropylsilane (B1312306) |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Boc | tert-Butoxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Trt | Trityl |

| Alloc | Allyloxycarbonyl |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate |

| BTFFH | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate |

Fmoc Deprotection Methodologies in D-Peptide Elongation

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in the elongation of peptide chains during solid-phase peptide synthesis (SPPS). This process, known as deprotection, allows for the subsequent coupling of the next amino acid in the sequence. The efficiency and cleanliness of this step are paramount to obtaining a high yield of the desired peptide.

Piperidine-Based Deprotection Systems and Kinetics

Piperidine (B6355638) is the most commonly used base for Fmoc removal in SPPS. acs.orgspringernature.com The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base. springernature.com This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by excess piperidine to form a stable adduct. acs.orgspringernature.com This scavenging step is crucial to prevent the reactive DBF from modifying the deprotected N-terminal amine of the peptide, which would terminate chain elongation. acs.org

The kinetics of Fmoc deprotection with piperidine are influenced by the solvent and the concentration of the base. The reaction is generally faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents. springernature.com Standard conditions often involve using a 20% solution of piperidine in DMF. springernature.comrsc.org While a higher concentration of piperidine can accelerate the deprotection, a 5% solution in DMF significantly increases the time required for complete removal. scielo.org.mx For instance, one study reported a half-life (t1/2) of 6 seconds for the deprotection of Fmoc-Val with 20% piperidine in DMF. lookchem.com

Table 1: Comparison of Piperidine Concentration on Fmoc Deprotection Time

| Piperidine Concentration in DMF | Deprotection Time | Reference |

| 20% (v/v) | Fast | springernature.comrsc.org |

| 5% (v/v) | 10.4 minutes for complete deprotection | scielo.org.mx |

| 20% (v/v) | t1/2 of 6 seconds for Fmoc-Val | lookchem.com |

Alternative Base Systems for Efficient Fmoc Cleavage (e.g., DBU/Piperazine)

While piperidine is effective, alternative base systems have been explored to overcome some of its limitations, such as issues with aggregation-prone sequences and the desire for faster deprotection times. A notable alternative is a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402). rsc.orgrsc.org

DBU is a strong, non-nucleophilic base that can rapidly initiate the Fmoc removal. rsc.orglookchem.com However, because it is non-nucleophilic, it cannot effectively scavenge the resulting DBF intermediate. lookchem.com Piperazine, a secondary amine, serves as an efficient scavenger for the DBF. springernature.comrsc.org The combination of DBU and piperazine has been shown to rival or even surpass the speed of 20% piperidine for Fmoc deprotection. rsc.orgrsc.org For example, a solution of 5% piperazine with 1% DBU in DMF exhibited a deprotection half-life (t1/2) of 7 seconds, which is comparable to that of 20% piperidine. rsc.orglookchem.com Increasing the DBU concentration to 2% further reduced the t1/2 to 4 seconds, allowing for complete Fmoc removal in under a minute. lookchem.com

This DBU/piperazine system has been successfully used to synthesize difficult, aggregation-prone peptide sequences with a significant reduction in deletion products that can arise from incomplete Fmoc deprotection. rsc.orgrsc.org Furthermore, the addition of 1% formic acid to the piperazine/DBU solution can minimize base-induced side reactions like aspartimide formation and epimerization, making it a safer and more efficient alternative to piperidine for Fmoc-SPPS. rsc.orglookchem.comrsc.org Other bases like pyrrolidine (B122466) have also been investigated as alternatives to piperidine. acs.org

Table 2: Kinetic Comparison of Different Fmoc Deprotection Reagents

| Deprotection Reagent | Half-life (t1/2) | Reference |

| 20% Piperidine in DMF | 7 seconds | rsc.orglookchem.com |

| 5% Piperazine + 0.5% DBU in DMF | 12 seconds | rsc.orglookchem.com |

| 5% Piperazine + 1% DBU in DMF | 7 seconds | rsc.orglookchem.com |

| 5% Piperazine + 2% DBU in DMF | 4 seconds | lookchem.com |

Coupling Reagent Selection for D-tryptophan Incorporation

The formation of the peptide bond between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain is a pivotal step in SPPS. The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization.

N-Hydroxysuccinimide Ester Reactivity and Application in SPPS

N-Hydroxysuccinimide (NHS) esters are a type of "active ester" commonly used in peptide synthesis. globalresearchonline.net The NHS ester of an Fmoc-protected amino acid, such as this compound, is highly reactive towards the N-terminal amine of the peptide chain. chemimpex.com This reactivity stems from the electron-withdrawing nature of the succinimidyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. sci-hub.se

This compound serves as a key building block for incorporating D-tryptophan residues into peptides during SPPS. chemimpex.com The use of such pre-activated esters can enhance the efficiency of the coupling reaction, leading to the production of high-purity peptides. chemimpex.com The stability and solubility of peptides can be influenced by the incorporation of D-amino acids, making these reagents valuable in the development of peptide-based therapeutics. chemimpex.com Reagents like TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) can be used to form these activated NHS esters in situ. peptide.com

Comparative Analysis of Coupling Agents for D-Trp Activation

A wide variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, uronium/aminium salts, and others. globalresearchonline.netrsc.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), have been historically important. google.com They react with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. google.com However, the use of carbodiimides alone can lead to side reactions and racemization. globalresearchonline.net The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization and improve coupling efficiency. rsc.orggoogle.com

Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that have become popular in SPPS. mdpi.com They can facilitate the coupling of sterically hindered amino acids. globalresearchonline.net In a study on the cyclization of a peptide containing D-Trp, different coupling reagents showed varying efficiencies and levels of epimerization. globalresearchonline.net For instance, MPTA/HOBt/DIEA gave a high yield with minimal epimerization. globalresearchonline.net The choice of coupling reagent can be critical in preventing racemization, as was observed in a synthesis where changing from HATU to HBTU prevented racemization of an alanine (B10760859) residue during a cyclization step. mdpi.com

Table 3: Common Classes of Coupling Reagents in Peptide Synthesis

| Class of Coupling Reagent | Examples | Reference |

| Carbodiimides | DCC, DIC, EDC | google.commdpi.com |

| Phosphonium Salts | BOP, PyBOP | globalresearchonline.netresearchgate.net |

| Uronium/Aminium Salts | HBTU, HATU, TSTU | peptide.commdpi.com |

| Organophosphorus Reagents | DEPBT | globalresearchonline.net |

Side Chain Protection Strategies for the Tryptophan Indole Moiety

The indole side chain of tryptophan is susceptible to oxidation and modification by electrophiles, particularly under the acidic conditions used for cleavage from the resin and removal of other side-chain protecting groups. peptide.comthermofisher.compeptide.com Therefore, protecting the indole nitrogen is often necessary to prevent side reactions and ensure the integrity of the final peptide.

In Fmoc-based SPPS, the tryptophan side chain can be left unprotected. peptide.compeptide.com However, this can lead to modification by cationic species generated during the cleavage step. peptide.compeptide.com To mitigate this, scavengers are typically added to the cleavage cocktail. peptide.com

A common strategy for protecting the indole nitrogen is the use of the tert-butyloxycarbonyl (Boc) group. peptide.com The Fmoc-Trp(Boc)-OH derivative is widely used. The Boc group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step. peptide.com The use of Fmoc-Trp(Boc)-OH has been shown to significantly reduce the sulfonyl modification of tryptophan residues when used in conjunction with Fmoc-Arg(Pbf)-OH. peptide.com During TFA cleavage, the tert-butyl moiety is removed first, leaving an indole-carboxy intermediate that still offers protection against alkylation. peptide.com

Other protecting groups for the tryptophan indole have also been developed. For instance, the benzyloxycarbonyl (Z) group can be used. researchgate.net Additionally, more complex protecting groups that can aid in the purification of the final peptide have been designed, such as the Boc-(N-methylamino)butanoyl (Boc-Nmbu) and Boc-sarcosinyl-sarcosinyl (Boc-Sar-Sar) groups. researchgate.net These groups can introduce a temporary cationic charge to improve solubility during HPLC purification and are later cleaved under specific conditions to yield the native peptide. researchgate.net

Table 4: Side Chain Protecting Groups for Tryptophan in Fmoc SPPS

| Protecting Group | Cleavage Condition | Key Feature | Reference |

| None | - | Scavengers needed during cleavage | peptide.compeptide.com |

| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Reduces side reactions, especially with Arg(Pbf) | peptide.com |

| Benzyloxycarbonyl (Z) | Catalytic Hydrogenation | Alternative to Boc | researchgate.net |

| Boc-(N-methylamino)butanoyl (Boc-Nmbu) | Mild base (pH 9.5) | Aids in purification by improving solubility | researchgate.net |

| Boc-sarcosinyl-sarcosinyl (Boc-Sar-Sar) | Physiological pH | Introduces a temporary cationic charge for improved solubility | researchgate.net |

Role of N-in-Boc Protection for Tryptophan Stability

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen of tryptophan (Trp) during peptide synthesis, significantly enhancing its stability. google.compeptide.com The indole ring of tryptophan is susceptible to oxidation and electrophilic attack, particularly under the acidic conditions used for cleaving other protecting groups. thermofisher.com The N-in-Boc group mitigates these issues by deactivating the indole ring through its electron-withdrawing nature, making it less prone to acid-catalyzed side reactions. google.com This protection is especially important during the final cleavage of the peptide from the solid support, a step that often involves strong acids like trifluoroacetic acid (TFA). thermofisher.comthermofisher.com

The use of N-in-Boc protected tryptophan, such as Fmoc-D-Trp(Boc)-OH, minimizes the formation of byproducts and can lead to higher purity and yield of the final peptide. google.comsigmaaldrich.com While the Boc group on the indole nitrogen is more stable than the Nα-Boc group, it can be removed with high concentrations of TFA. ug.edu.pl The initial cleavage of the tert-butyl group from the N-in-Boc protection leaves an indole-carboxy moiety that continues to protect the tryptophan side chain from alkylation; this intermediate subsequently decarboxylates. peptide.comug.edu.pl This two-step removal process provides an added layer of protection for the sensitive indole ring.

Considerations for Unprotected Indole during Synthesis

Synthesizing peptides with an unprotected tryptophan indole side chain is a common practice, primarily due to lower costs and fewer synthetic steps. peptide.com However, this approach requires careful management of reaction conditions to prevent side reactions. peptide.comrsc.org The unprotected indole ring is vulnerable to alkylation by carbocations generated from acid-labile protecting groups (like tert-butyl) or the resin linker during cleavage. thermofisher.comresearchgate.net This can result in various tryptophan derivatives that are challenging to separate from the desired peptide. thermofisher.com

To counteract this, the addition of scavengers to the cleavage cocktail is essential. sigmaaldrich.comwpmucdn.com These scavengers trap reactive electrophiles before they can modify the tryptophan indole. thermofisher.com The choice of scavenger is critical, with common options including triisopropylsilane (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). wpmucdn.com It is important to note that some scavengers can also have detrimental effects; for example, thioanisole (B89551) cation adducts can alkylate the nitrogen of the indole ring. The specific peptide sequence can also influence the susceptibility of the unprotected tryptophan to modification. frontiersin.org

Table 1: Comparison of Protected vs. Unprotected Tryptophan in Peptide Synthesis

| Feature | N-in-Boc Protected Tryptophan | Unprotected Tryptophan |

| Indole Stability | High | Moderate to Low |

| Potential Side Reactions | Minimal | Alkylation, oxidation |

| Cost | Higher | Lower |

| Synthetic Steps | Requires additional deprotection | Fewer steps |

| Scavenger Requirement | Recommended | Essential |

Cleavage and Deprotection Procedures for D-Tryptophan Peptides

The final stage of solid-phase peptide synthesis involves cleaving the peptide from the resin and removing all side-chain protecting groups. thermofisher.com For peptides containing D-tryptophan, this acid-mediated step must be carefully controlled to maintain the integrity of the indole side chain. thermofisher.comformulationbio.com

Acidolytic Cleavage Conditions (e.g., TFA)

Trifluoroacetic acid (TFA) is the most common reagent for the simultaneous cleavage and deprotection of peptides synthesized using the Fmoc strategy. thermofisher.comwpmucdn.com A typical cleavage cocktail contains a high concentration of TFA, often 95%, mixed with various scavengers. wpmucdn.com The duration of the cleavage reaction is a critical parameter; while longer times may be needed for complete removal of some protecting groups, prolonged exposure to strong acid can lead to the degradation of sensitive residues like tryptophan. thermofisher.com Monitoring the reaction by HPLC can help determine the optimal cleavage time. thermofisher.com For most linkers, a two-hour treatment with TFA is sufficient to sever the peptide-resin bond. thermofisher.com

Scavenger Selection for Tryptophan Preservation during Cleavage

The selection of appropriate scavengers is crucial for protecting the tryptophan residue during acidolytic cleavage. thermofisher.comsigmaaldrich.com Scavengers work by trapping reactive carbocations generated during the cleavage of protecting groups. thermofisher.com For tryptophan-containing peptides, a combination of scavengers is often employed.

Commonly used scavengers include:

Triisopropylsilane (TIS): Effectively scavenges tert-butyl cations. wpmucdn.com

Water: Acts as a scavenger for tert-butyl cations and aids in dissolving the cleaved peptide. wpmucdn.com

1,2-Ethanedithiol (EDT): A highly efficient scavenger for tert-butyl groups and also helps prevent acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

Anisole: Used to help prevent the alkylation of tryptophan. wpmucdn.com

The ideal scavenger cocktail depends on the specific peptide sequence and the protecting groups used. wpmucdn.com For instance, a mixture of TFA, TIS, and water is a common choice for many tryptophan-containing peptides. sigmaaldrich.com

Table 2: Common Scavengers for Tryptophan Preservation

| Scavenger | Primary Function | Typical Concentration (%) |

| Triisopropylsilane (TIS) | Carbocation scavenger | 1–5 |

| Water | Scavenger, solvent | 2.5–5 |

| 1,2-Ethanedithiol (EDT) | General electrophile scavenger | 1–2.5 |

| Anisole | Prevents alkylation | 1–5 |

Liquid-Phase Peptide Synthesis (LPPS) Approaches for D-Tryptophan Peptides

Liquid-phase peptide synthesis (LPPS) is a viable alternative to SPPS, particularly for the large-scale production of shorter peptides. abclonal.co.krrsc.org In LPPS, reactions are carried out in solution, with purification of intermediates after each step. rsc.org

Adaptation of Coupling Chemistry for Solution-Phase Synthesis

The coupling chemistries developed for SPPS are readily adapted to LPPS. researchgate.netgoogle.com The formation of the peptide bond involves reacting an Nα-protected amino acid with the free amine of another amino acid or peptide fragment in the presence of a coupling reagent. google.com

Common coupling reagents for LPPS include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. researchgate.net

Uronium/Aminium and Phosphonium Reagents: Including HATU, HBTU, and PyBOP, which are known for their high coupling efficiency. researchgate.net

For incorporating D-tryptophan, an activated ester like this compound can be used. This activated ester reacts efficiently with the amino group of the growing peptide chain in solution. researchgate.net Careful control of stoichiometry and reaction conditions is necessary to achieve high yields and purity. researchgate.net

Table 3: Common Coupling Reagents for LPPS

| Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC, DIC | HOBt |

| Uronium/Aminium Salts | HATU, HBTU | - |

| Phosphonium Salts | PyBOP | - |

Challenges and Advantages in LPPS Scale-Up

Liquid-Phase Peptide Synthesis (LPPS) presents a distinct set of challenges and advantages when scaling up the production of peptides that incorporate specialized amino acid derivatives like this compound. Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS occurs entirely in solution, which is a key factor influencing its scalability for industrial applications. americanpeptidesociety.org

Advantages: One of the primary benefits of LPPS is its suitability for large-scale production. americanpeptidesociety.orgkbdna.com The absence of a solid resin support, which can have a limited loading capacity, makes LPPS more adaptable for manufacturing larger quantities of peptides. americanpeptidesociety.org This method allows for greater flexibility in monitoring the progress of reactions and optimizing conditions, which can lead to higher purity and yields, particularly for shorter peptides. kbdna.com The solution-phase environment facilitates precise chemical reactions, potentially leading to more efficient peptide bond formation and reduced accumulation of byproducts, thereby simplifying subsequent purification steps. bachem.com LPPS can also be more cost-effective and environmentally friendly due to the reduced need for excess reagents and solvents compared to SPPS. bachem.comformulationbio.com

Challenges: Despite its advantages in scalability, LPPS is not without its difficulties. A significant challenge lies in the purification of intermediates and the final peptide product. americanpeptidesociety.org The process often requires complex and time-consuming purification techniques like extraction and chromatography to remove by-products and unreacted reagents. americanpeptidesociety.orgkbdna.com Handling peptides in a liquid phase can be more complex than on a solid support. kbdna.com Furthermore, LPPS can be challenging for synthesizing peptides with sequences prone to aggregation or those that are particularly long and complex. americanpeptidesociety.orgkbdna.com The use of large volumes of solvents can also increase both the cost and the environmental impact of the process. kbdna.combiomatik.com

Table 1: Comparison of LPPS and SPPS for Peptide Synthesis

| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Scalability | Easier to scale up for industrial production. americanpeptidesociety.orgkbdna.com | Limited by resin loading capacity, less ideal for very large-scale production. americanpeptidesociety.org |

| Purification | Requires complex purification steps (e.g., extraction, chromatography). americanpeptidesociety.org | Easy washing and purification steps between reactions. americanpeptidesociety.org |

| Reaction Control | More precise control over reaction conditions. americanpeptidesociety.org | Amenable to automation, efficient for complex peptides. americanpeptidesociety.org |

| Peptide Length | Advantageous for shorter peptides and some longer chains. kbdna.combachem.com | Preferred for complex or longer peptides in research settings. americanpeptidesociety.org |

| Waste | Can require large volumes of solvents. kbdna.com | Involves significant use of hazardous reagents and solvents. bachem.combiomatik.com |

| Aggregation | Can be challenging for sequences prone to aggregation. americanpeptidesociety.org | Aggregation can be an issue, especially for long peptides. kbdna.com |

Advanced Derivatization Strategies Utilizing this compound

The unique structure of this compound, featuring both a protecting group and an activated ester, makes it a valuable tool for advanced chemical modifications of peptides.

Site-Specific Modification of Tryptophan Residues (e.g., N-tert-Prenylation)

A key application of this compound is as a precursor for creating modified tryptophan residues, such as N-tert-prenylated tryptophan. rsc.orgnih.gov This modification has been shown to enhance the biological activity of peptides. For instance, the N-tert-prenylation of a tryptophan residue in a pentapeptide analogue of Substance P antagonist G significantly improved its cytotoxicity against Small Cell Lung Cancer (SCLC) cell lines. nih.govresearchgate.net

The synthesis of the N-tert-prenylated derivative, Fmoc-D-Trp(N-tert-prenyl)-OH, can be achieved starting from this compound. rsc.orgnih.gov The process involves a palladium-mediated C-H functionalization to add the tert-prenyl group to the indole nitrogen of the tryptophan side chain. nih.govrsc.org

Table 2: Synthesis of Fmoc-D-Trp(N-tert-prenyl)-OH

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1. Esterification | The carboxylic acid of Fmoc-D-Trp-OH is activated to form the N-hydroxysuccinimide ester. | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Tetrahydrofuran (THF). rsc.orgnih.gov |

| 2. N-tert-Prenylation | The indole ring of this compound is prenylated using a palladium catalyst. | 2-methyl-2-butene, Cu(OAc)₂, Pd(OAc)₂, AgTFA, dry Acetonitrile (MeCN). rsc.orgnih.gov |

| 3. Hydrolysis | The N-hydroxysuccinimide ester of the prenylated compound is hydrolyzed to yield the final carboxylic acid. | Na₂CO₃, MeCN/H₂O or TFA/DCM. rsc.org |

This synthetic route makes the Fmoc-D-Trp(N-tert-prenyl)-OH building block available for incorporation into peptides using either standard solid-phase or liquid-phase synthesis methods. nih.govresearchgate.net Research has shown that peptides containing this modified residue can exhibit significantly enhanced potency. For example, a pentapeptide with N-tert-prenylated tryptophan showed an IC₅₀ of 2.84 µM against the H69 SCLC cell line, compared to 30.74 µM for the unmodified version. nih.govresearchgate.net

Bioconjugation through N-Hydroxysuccinimide Ester Functionality

The N-Hydroxysuccinimide (NHS) ester group in this compound is a highly reactive functionality widely used for bioconjugation. d-nb.infochemicalbook.comrsc.org NHS esters are one of the most common reagents for labeling proteins and peptides because they react efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. thermofisher.com

The reaction occurs under mild physiological to slightly alkaline conditions (pH 7.2 to 9) and results in the formation of a stable, covalent amide bond, with N-hydroxysuccinimide released as a byproduct. chemicalbook.comthermofisher.com This chemistry provides a reliable method for attaching molecules like fluorescent dyes, polyethylene glycol (PEG), or cytotoxic agents to peptides and proteins. d-nb.infonih.gov

However, the effectiveness of the conjugation reaction is dependent on several factors. The NHS ester is susceptible to hydrolysis, a competing reaction that increases with higher pH. thermofisher.com The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.com Therefore, controlling the reaction conditions and using fresh reagents is crucial for successful bioconjugation. d-nb.inforsc.org The use of organic solvents like DMF or DMSO may be required, which can potentially affect the stability of the protein or peptide being modified. chemicalbook.com

Table 3: Characteristics of NHS Ester Bioconjugation

| Feature | Description |

|---|---|

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester. chemicalbook.com |

| Target Functional Group | Primary amines (-NH₂), e.g., Lysine side chains, N-terminus. thermofisher.com |

| Resulting Bond | Stable amide bond. thermofisher.com |

| Optimal pH | 7.2 - 9. thermofisher.com |

| Competing Reaction | Hydrolysis, which is accelerated at higher pH. thermofisher.com |

| Applications | Protein/peptide labeling, surface activation, cross-linking. d-nb.inforsc.orgnih.gov |

Challenges and Solutions in Synthesizing D Tryptophan Containing Peptides

Control of Racemization during Activation and Coupling of D-Amino Acids

A paramount challenge in peptide synthesis is the preservation of the chiral integrity of the amino acid residues. chempep.com The activation of the carboxyl group, a necessary step for peptide bond formation, unfortunately, creates an opportunity for the loss of stereochemistry, leading to racemization. mdpi.comchempep.com

The stereochemistry of amino acids is fundamental to the structure and function of peptides. numberanalytics.comfrontiersin.org The introduction of D-amino acids can enhance resistance to proteolytic degradation and stabilize specific peptide conformations. mdpi.comnih.gov However, the conditions required for peptide synthesis can lead to the unintended conversion of the D-enantiomer to its L-counterpart, a process known as racemization or epimerization. mdpi.com This occurs through the formation of an oxazol-5(4H)-one intermediate, which can readily lose its stereochemical configuration. mdpi.com The presence of even small amounts of the L-isomer can significantly impact the biological activity and purification of the target peptide. mdpi.com

The choice of coupling reagent and the reaction conditions play a pivotal role in minimizing racemization. mdpi.com Carbodiimide-based reagents, when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective at suppressing racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone (B7731731) formation. mdpi.compeptide.com Uronium and phosphonium (B103445) salt-based reagents, such as HATU and HBTU, are also known for their high efficiency and ability to suppress racemization. mdpi.comchempep.com

The basicity of the reaction medium also influences the extent of racemization. Tertiary amines, often used to neutralize the reaction mixture, can promote racemization by abstracting the alpha-proton of the activated amino acid. mdpi.comuniurb.it The selection of a sterically hindered base or the use of in situ neutralization protocols can help to mitigate this issue. peptide.compeptide.com

| Coupling Reagent Additive | Effect on Racemization | Reference |

| 1-hydroxybenzotriazole (HOBt) | Suppresses racemization | peptide.com |

| 6-Cl-HOBt | Suppresses racemization | peptide.com |

| 1-hydroxy-7-azabenzotriazole (HOAt) | Suppresses racemization | peptide.com |

| Oxyma-B | Effective in controlling optical purity | mdpi.com |

Maintenance of Stereochemical Integrity of D-Amino Acid Residues

Side Reaction Mitigation in Fmoc-D-tryptophan Chemistry

Diketopiperazine (DKP) formation is a significant side reaction, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin support. peptide.comiris-biotech.de This is especially prevalent when proline is one of the first two amino acids but can occur with other residues as well. peptide.comiris-biotech.de The alkaline conditions used for Fmoc deprotection, typically with piperidine (B6355638), can promote this unwanted cyclization. iris-biotech.de

Strategies to minimize DKP formation include:

Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can physically inhibit the cyclization reaction. peptide.comacs.org

Dipeptide coupling: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate. peptide.com

Alternative deprotection reagents: Using bases other than piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402), has been shown to reduce DKP formation. peptide.comresearchgate.net

The reagent commonly used to introduce the Fmoc protecting group, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), can itself be a source of impurities. core.ac.ukresearchgate.net Under basic conditions, Fmoc-OSu can undergo a Lossen-type rearrangement, leading to the formation of Fmoc-β-alanine. researchgate.netresearchgate.net This impurity can then be incorporated into the growing peptide chain. researchgate.net Additionally, the formation of Fmoc-dipeptides can occur as a side reaction. core.ac.ukiris-biotech.de

To circumvent these issues, alternative Fmoc-donating reagents have been developed. For instance, Fmoc-Cl (9-fluorenylmethyl chloroformate) can be used, although it is also associated with dipeptide formation. core.ac.uk More recently, reagents like Fmoc-Amox have been introduced to provide cleaner Fmoc protection with fewer side reactions. iris-biotech.de Rigorous purification of the Fmoc-amino acid derivative is crucial to remove any pre-formed impurities. researchgate.net

| Fmoc Reagent | Potential Impurities | Reference |

| Fmoc-OSu | Fmoc-β-alanine, Fmoc-β-Ala-AA-OH | core.ac.ukresearchgate.netresearchgate.net |

| Fmoc-Cl | Fmoc-dipeptides | core.ac.uk |

The indole (B1671886) ring of tryptophan is susceptible to oxidation and electrophilic attack, particularly under the acidic conditions used for cleavage of the peptide from the resin. oup.comthermofisher.com This can lead to the formation of various byproducts, including oxindolylalanine and formylkynurenine derivatives. nih.gov Cationic species generated during the removal of other protecting groups can also alkylate the indole ring. oup.comthermofisher.com

To protect the tryptophan residue, several strategies can be employed:

Indole nitrogen protection: Protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) group (Fmoc-D-Trp(Boc)-OH) can significantly reduce side reactions during cleavage. peptide.com

Use of scavengers: Including "scavengers" such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail can quench reactive cationic species and minimize indole ring modification. peptide.comthermofisher.com

Optimized cleavage conditions: Minimizing the time the peptide is exposed to strong acid can also help reduce the extent of tryptophan degradation. thermofisher.com Metal-free oxidative conditions have also been explored for specific modifications of the tryptophan indole ring without affecting the chirality. rsc.org

Prevention of Fmoc-β-alanine and other Impurity Formation from Fmoc-OSu

Purification and Characterization of Complex Peptides Incorporating D-Tryptophan

The successful synthesis of peptides containing D-tryptophan is only the first step; ensuring their purity and confirming their structure are critical downstream processes. The unique properties of the D-tryptophan residue, including its hydrophobicity and susceptibility to oxidation, introduce specific challenges that necessitate specialized purification and characterization protocols. conceptlifesciences.comresearchgate.net The isolation of a homogenous peptide from a complex mixture of synthetic byproducts and the unambiguous confirmation of its primary sequence and stereochemistry are paramount for its use in further applications.

Chromatographic Techniques for High Purity Peptide Isolation (e.g., RP-HPLC, Silica (B1680970) Gel)

The purification of synthetic peptides, particularly those containing hydrophobic residues like D-tryptophan, is a significant challenge. biosynth.com The goal is to separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and products of side reactions that may have occurred during synthesis. renyi.hu Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and silica gel chromatography are two of the most powerful techniques employed for this purpose. column-chromatography.comresearchgate.netnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used method for the purification of synthetic peptides due to its high resolution and applicability to a broad range of peptide structures. researchgate.netmdpi.comresearchgate.net The technique separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA). column-chromatography.comresearchgate.net Peptides containing the bulky, hydrophobic indole side chain of tryptophan exhibit strong retention on RP-HPLC columns. nih.gov

The purification of D-tryptophan-containing peptides often requires extensive optimization of HPLC conditions. biosynth.com Challenges include the co-elution of the desired peptide with closely related impurities, especially those that differ only slightly in hydrophobicity. renyi.hu For instance, deletions of hydrophobic amino acids can cause fragments to elute earlier, while deletions of hydrophilic residues can cause them to elute later. renyi.hu The choice of stationary phase (e.g., C4, C8, or C18), the gradient of the organic solvent, and the type of ion-pairing agent are critical parameters that must be fine-tuned. renyi.huresearchgate.netsielc.com For very hydrophobic peptides, columns with shorter alkyl chains (like C4) or wider pores (300 Å) are often preferred. researchgate.netbiotage.com

Silica Gel Chromatography

While RP-HPLC is dominant, classical normal-phase chromatography using silica gel is also a viable, and sometimes necessary, purification method, especially for protected peptide fragments. biotage.comjustia.com Fully protected peptides are often insoluble in the aqueous solutions used in RP-HPLC. biotage.com Normal-phase chromatography, which uses a polar stationary phase (silica gel) and a nonpolar mobile phase (like a mixture of dichloromethane (B109758) and methanol), can effectively separate these hydrophobic compounds. biotage.com For example, N-Acetyl-D-tryptophan has been purified using silica gel chromatography before subsequent purification by semi-preparative HPLC. google.com Similarly, silica gel column chromatography has been employed in the purification of intermediates like Boc-D-isoglutamyl-D-tryptophan. justia.com The choice of mobile phase is critical; for instance, a 10% methanol (B129727) in dichloromethane system was found to be effective for resolving a protected 18-amino acid peptide on a TLC plate prior to column chromatography. biotage.com

To protect sensitive residues like tryptophan from oxidation during deprotection steps, scavenger mixtures are often employed. A combination of water, thioglycolic acid, and dithiothreitol (B142953) has been shown to be effective. researchgate.net

Table 1: Examples of Chromatographic Conditions for D-Tryptophan Containing Peptides

| Peptide/Compound | Chromatographic Method | Stationary Phase | Mobile Phase / Elution Conditions | Purpose | Citation |

|---|---|---|---|---|---|

| N-Acetyl-D-tryptophan | Silica Gel Chromatography & Semi-preparative RP-HPLC | Silica Gel & Phenomenex Kinetics C18 | Not specified for silica; Reverse-phase elution for HPLC | Purification | google.com |

| D-Tryptophan | Reverse-phase flash-chromatography & Semi-preparative RP-HPLC | Cosmosil 140 C18-OPN resin & Phenomenex Kinetics C18 | Step-wise gradient of increasing methanol in water with 0.1% TFA | Purification | google.com |

| Protected 18A Peptide | Normal-Phase Chromatography | Silica Gel | Gradient from 2% to 20% methanol in dichloromethane | Purification of protected peptide | biotage.com |

| Contryphan (D-Trp peptide) | RP-HPLC | Vydac C18 analytical column | Linear gradient of acetonitrile in 0.085% trifluoroacetic acid | Purification from crude venom extract | researchgate.net |

| Cholecystokinin-octapeptide | Liquid Chromatography & RP-HPLC | Silica Gel & Reverse-Phase | Not specified for silica; RP conditions not detailed | Isolation of pure peptide | researchgate.net |

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, Mass Spectrometry)

Following purification, rigorous analytical techniques are required to confirm the identity, structure, and integrity of D-tryptophan-containing peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two cornerstone technologies for this purpose. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for peptide analysis, providing a precise measurement of molecular weight and enabling sequence confirmation through fragmentation analysis (MS/MS). nih.govuab.edu For peptides containing D-tryptophan, MS confirms the correct mass, which indicates the successful incorporation of all amino acids. researchgate.net

Tandem mass spectrometry (MS/MS) is used to sequence the peptide by inducing fragmentation of the peptide backbone. The resulting fragment ions (typically b- and y-ions) are measured, and their mass differences correspond to specific amino acid residues, allowing the sequence to be read. uab.edu The presence of tryptophan can lead to specific fragmentation patterns. For example, fragmentation induced by hydrogen atom attachment can cause Cα–Cβ bond cleavage at the tryptophan residue. rsc.org The indole ring of tryptophan can also act as a hydrogen atom trap. rsc.org

Furthermore, MS is crucial for identifying and characterizing post-translational modifications or degradation products, such as oxidation of the tryptophan residue. researchgate.netnih.gov Tryptophan can be oxidized to several products, including 5-hydroxy-tryptophan (5-HTP), oxindolylalanine (Oia), kynurenine (B1673888) (Kyn), and N-formyl-kynurenine (NFK). researchgate.netnih.gov These modifications can be detected by their characteristic mass shifts and unique fragmentation patterns in MS/MS spectra. researchgate.netnih.gov For example, Kyn- and NFK-containing peptides often show a characteristic fragment ion at m/z 174.1. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the sequence, NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. researchtrends.netchemrxiv.orgbeilstein-journals.org For D-tryptophan-containing peptides, NMR is essential for confirming the stereochemistry and understanding the conformational impact of the D-amino acid. researchtrends.netmdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton signals to specific amino acid residues and to measure distances between protons. chemrxiv.orgacs.org This information is then used to calculate the solution structure of the peptide. researchtrends.netbeilstein-journals.org The presence of a D-amino acid can induce specific structural features, such as unique turns or folds, which can be elucidated through NMR. researchtrends.net For example, 2D-NMR studies of contryphan-R, a D-Trp-containing peptide, revealed two conformational states in solution due to cis-trans isomerism around a peptide bond, with the major form exhibiting a distinct fold involving the D-Trp residue. researchtrends.net The introduction of a tryptophan residue into a protein can also be used as a probe in NMR-based drug screening, by monitoring the simple 1D proton NMR signal of the indole NH side chain. nih.gov

Table 2: Summary of Spectroscopic and Spectrometric Characterization Findings

| Analytical Technique | Peptide/System Studied | Key Findings | Citation |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Peptides with His and Trp residues | Hydrogen atom attachment leads to Cα–Cβ bond cleavage at the Trp residue, providing specific fragmentation markers. | rsc.org |

| ESI- and MALDI-MS/MS | Synthetic peptides with oxidized Trp | Allowed for identification of modified positions and distinction between oxidation products (5-HTP, Oia, Kyn, NFK) via characteristic fragment ions. | researchgate.netnih.gov |

| Coulometric Mass Spectrometry (CMS) | Tryptophan-containing peptides (e.g., WGG, GITWK) | Enabled absolute quantitation of Trp-containing peptides based on electrochemical oxidation without requiring isotope-labeled standards. | nih.gov |

| 2D-NMR Spectroscopy | Contryphan-R and Contryphan-Sm (D-Trp peptides) | Determined 3D structures, revealing two conformational states due to cis-trans isomerism and a defined fold involving D-Trp4. | researchtrends.net |

| 1H NMR Spectroscopy | Lys-{L/D-Trp}-Lys tripeptides | Detected the influence of tryptophan's optical configuration on photoinduced processes and product formation. | mdpi.com |

| NMR Spectroscopy | Designed β-hairpin peptides with Phe/Tyr/Trp–Trp interactions | Demonstrated that using D-isomers of aliphatic amino acids at the terminus can be a stabilizing strategy for β-hairpins. | acs.org |

Academic and Research Applications of D Tryptophan Peptides Synthesized Via Fmoc D Trp Osu

Structural Biology and Conformational Studies of D-Amino Acid Peptides

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of a D-amino acid, such as D-tryptophan, into a peptide sequence can dramatically alter its conformational landscape. These alterations are a subject of intense study in structural biology, providing insights into peptide folding, stability, and interaction with biological targets.

The substitution of an L-amino acid with its D-enantiomer can disrupt or, conversely, stabilize specific secondary structures. While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can interrupt this conformation or even induce a left-handed helical twist. pnas.org Studies on tryptophan-rich peptides have shown that a high content of this amino acid can favor helical folding. nih.gov The presence of D-tryptophan can influence these folding patterns, sometimes preventing the formation of a standard α-helical structure, which can be advantageous in designing peptides with specific conformational requirements. cambridge.org

Research on contryphan peptides, which naturally contain D-tryptophan, has highlighted the significant role of this residue in the oxidative folding process. nih.gov Comparative studies between L-tryptophan and D-tryptophan-containing versions of contryphan-Ar1131 revealed that D-tryptophan accelerates the formation of disulfide bonds, a critical step in achieving the peptide's final, active conformation. nih.gov This effect is attributed to specific aromatic-aromatic and aromatic-proline interactions facilitated by the D-tryptophan residue. nih.gov

The unique properties of the tryptophan side chain, including its size and ability to form various noncovalent interactions, are central to its influence on peptide structure. cambridge.orgnih.govmdpi.com The indole (B1671886) ring can participate in hydrophobic interactions, hydrogen bonds, and cation-π interactions, all of which contribute to the stabilization of particular folds. cambridge.orgnih.gov

D-amino acids are particularly effective in promoting the formation of specific types of β-turns, which are crucial elements of protein and peptide structure that allow the polypeptide chain to reverse its direction. researchgate.net The incorporation of a D-amino acid at the i+1 or i+2 position of a turn can stabilize type I' or type II' β-turns, respectively. researchgate.net For instance, a D-Pro-Gly sequence is a potent nucleator of type II' β-turns, facilitating the formation of stable β-hairpin structures. researchgate.net This principle has been exploited to construct well-defined peptide scaffolds for studying other molecular interactions. researchgate.net

While D-amino acids can be disruptive to right-handed α-helices, they can be strategically placed to stabilize other motifs. For example, they can be used at the C-terminus of α-helices as "C-caps" to prevent unraveling. nih.gov Furthermore, the conformational constraints imposed by a D-amino acid can favor specific turn structures that are essential for the biological activity of many peptides. rsc.org Cyclization of tetrapeptides has been shown to stabilize α- and β-turns, with the specific turn type being influenced by the amino acid side chains and their chirality. rsc.org

| Turn Type | Stabilizing Residue/Sequence | Key Feature | Reference |

| Type I' β-turn | D-amino acid at i+1 position | Facilitates chain reversal | researchgate.net |

| Type II' β-turn | D-amino acid at i+2 position | Common in β-hairpins | researchgate.net |

| β-hairpin | D-Pro-Gly sequence | Strong turn nucleator | researchgate.net |

| α-turn | Cyclic tetrapeptides | Stabilized by i, i+4 H-bond | rsc.org |

For example, 2D-NMR studies of contryphan peptides, which are naturally occurring peptides containing D-tryptophan, have revealed that they exist in two conformational states in solution due to cis-trans isomerism around a peptide bond. researchtrends.net The major conformer exhibits a distinct fold that includes the D-Trp residue in a non-hydrogen-bonded chain reversal. researchtrends.net Molecular dynamics (MD) simulations complement these experimental findings by providing a dynamic picture of the peptide's conformational landscape and its interactions with the solvent. researchtrends.netscielo.br These computational methods can reveal subtle structural changes and the stability of different conformations over time. scielo.br

Fluorescence spectroscopy is another valuable technique, leveraging the intrinsic fluorescence of the tryptophan indole ring. case.edu Changes in the fluorescence emission spectrum and lifetime can provide information about the local environment of the tryptophan residue, indicating its exposure to solvent or its proximity to other parts of the peptide or a binding partner. case.edu

Stabilization of Beta-Turns and Alpha-Helical Motifs by D-Amino Acid Incorporation

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. nih.gov The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids, including D-isomers, to overcome the limitations of natural peptides as therapeutic agents. nih.govnih.gov Fmoc-D-trp-OSu is a key reagent in this field, enabling the straightforward incorporation of D-tryptophan into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. mdpi.comrsc.orgresearchgate.netnih.gov

One of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body. rsc.orgmdpi.com Proteases are enzymes that recognize and cleave peptide bonds between L-amino acids. By replacing a susceptible L-amino acid with its D-enantiomer, the peptide becomes resistant to proteolytic cleavage at that site. rsc.orgmdpi.com This strategy has been widely adopted to increase the in vivo half-life of therapeutic peptides. mdpi.commdpi.com

The incorporation of D-amino acids has been shown to significantly improve the stability of peptides in various biological media, including human plasma. rsc.org For instance, the strategic replacement of L-amino acids with D-amino acids in an antimalarial peptide resulted in dramatically enhanced proteolytic stability while preserving its inhibitory activity. rsc.org Similarly, studies on antimicrobial peptides have demonstrated that the introduction of D-amino acids can lead to improved stability against proteases. mdpi.comnih.gov

| Peptide Modification Strategy | Effect on Stability | Rationale |

| L- to D-Amino Acid Substitution | Increased resistance to proteases | Proteases are stereospecific for L-amino acids. rsc.orgmdpi.com |

| Peptide Cyclization | Enhanced stability against endopeptidases | Reduces the number of free termini susceptible to exopeptidases. rsc.org |

| Backbone Modification | Increased proteolytic stability | Alters the peptide bond recognized by proteases. researchgate.net |

Other strategies for creating conformationally constrained peptides include cyclization and stapling. rsc.orgcam.ac.uk Cyclization, either head-to-tail or through side-chain linkages, reduces conformational freedom. rsc.org Peptide stapling involves creating a covalent cross-link between the side chains of two amino acids to stabilize a specific secondary structure, often an α-helix. cam.ac.uk

The synthesis of constrained tryptophan analogues, such as tetrahydrocarbazole derivatives, represents another approach to rigidify the peptide structure. researchgate.net These modified amino acids, when incorporated into peptides, can enforce a particular spatial arrangement of the pharmacophore elements, which is crucial for high-affinity binding to a biological target. mdpi.comresearchgate.net The development of these analogues is a key area of research in medicinal chemistry, aimed at producing peptidomimetics with superior drug-like properties. nih.govresearchgate.net

Integration of D-Tryptophan into Novel Scaffolds (e.g., Triazine-Based Peptidomimetics)

The versatility of this compound extends beyond traditional peptide synthesis to the creation of peptidomimetics, where non-peptidic scaffolds are used to mimic the structural and functional aspects of peptides. One such scaffold that has garnered interest is the 1,3,5-triazine (B166579) ring. mdpi.com Researchers have developed synthetic strategies to create Fmoc-triazine amino acids that can be incorporated into peptide sequences. mdpi.com These triazine-based building blocks can be designed to present side-chain functionalities in a spatially defined manner, mimicking the presentation of amino acid residues in a natural peptide. mdpi.comescholarship.org

In this context, while direct studies detailing the use of this compound for the synthesis of D-tryptophan-containing triazine peptidomimetics are not prevalent in the provided search results, the existing research on triazine scaffolds provides a clear blueprint for such applications. mdpi.com For instance, studies have demonstrated the synthesis of amphipathic peptidomimetics using cationic and hydrophobic Fmoc-triazine amino acids. mdpi.com A hydrophobic Fmoc-triazine amino acid could be designed to mimic the properties of tryptophan. mdpi.com This approach allows for the creation of novel structures with potential applications in areas like antimicrobial peptide development, where the amphipathic nature of the molecule is crucial for its activity. mdpi.com The synthesis of these scaffolds often involves the reaction of cyanuric chloride with various amines and amino acid derivatives, followed by the introduction of the Fmoc protecting group, sometimes using Fmoc-OSu. mdpi.com

Medicinal Chemistry and Drug Discovery Applications

The incorporation of D-tryptophan into peptides, facilitated by reagents like this compound, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. chemimpex.comnih.gov

Development of Novel Peptide-Based Therapeutics

The use of D-amino acids, including D-tryptophan, is a key strategy in the development of peptide therapeutics with improved pharmacokinetic properties. chemimpex.com Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-tryptophan can render the peptide more resistant to enzymatic cleavage, thereby increasing its in vivo half-life and therapeutic efficacy. nih.gov

This compound serves as a critical building block in the synthesis of these modified peptides. chemimpex.com For example, research into novel therapeutics for tuberculosis has involved the synthesis of peptide analogues containing unnatural amino acids to probe and inhibit essential bacterial enzymes like murein peptide ligase. ucl.ac.uk Solid-phase peptide synthesis using Fmoc chemistry is the method of choice for rapidly creating libraries of such analogues for biological screening. ucl.ac.uk

Application in Targeted Drug Delivery Systems

Peptides containing D-tryptophan can be designed to act as cell-penetrating peptides (CPPs) or as targeting ligands for drug delivery systems. nih.govchapman.edu The hydrophobic nature of the tryptophan side chain plays a crucial role in the interaction of these peptides with cell membranes, facilitating their entry into cells. nih.govchapman.edu The incorporation of D-tryptophan can enhance this hydrophobicity and membrane interaction. nih.gov

This compound is instrumental in synthesizing these D-tryptophan-containing peptides for drug delivery applications. chemimpex.com For instance, studies have shown that peptides rich in tryptophan and other specific amino acids can efficiently transport cargo molecules, such as anti-cancer or anti-HIV drugs, across cell membranes. chapman.edu The precise sequence and stereochemistry of these peptides, controlled during synthesis with reagents like this compound, are critical for their function as delivery vectors. chemimpex.comchapman.edu Furthermore, peptide-drug conjugates can be designed where the peptide component, containing D-tryptophan, targets specific receptors on cancer cells, leading to a more targeted and effective delivery of the cytotoxic payload. researchgate.net

Exploration of Novel Therapeutic Pathways and Biological Targets

Peptides containing D-tryptophan are valuable tools for exploring new therapeutic pathways and identifying novel biological targets. chemimpex.com By creating libraries of D-tryptophan-modified peptides, researchers can screen for compounds that interact with specific proteins or disrupt particular biological processes. The unique structural constraints imposed by the D-amino acid can lead to the discovery of highly specific and potent modulators of biological activity. nih.gov

The synthesis of such peptide libraries is heavily reliant on Fmoc-SPPS, where this compound would be a key reagent for introducing D-tryptophan at desired positions in the peptide sequence. nih.govcaltech.edu This approach has been used to develop inhibitors for enzymes like the human peptidyl-prolyl isomerase Pin1, where cyclic peptides containing D-amino acids have shown high potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of D-Tryptophan Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. This compound is an essential tool for conducting SAR studies on peptides containing D-tryptophan. researchgate.net By systematically replacing L-tryptophan with D-tryptophan or by incorporating D-tryptophan at various positions within a peptide sequence, researchers can elucidate the role of stereochemistry and conformation in receptor binding and biological function. ku.edu

For example, SAR studies on dynorphin (B1627789) A, an opioid peptide, have involved the synthesis of analogues with D-tryptophan to investigate their structure-activity relationships. ku.edu Similarly, in the development of antagonists for the gastrin-releasing peptide receptor, the synthesis of analogues containing modified tryptophan residues, including D-tryptophan, has been crucial for optimizing their activity and stability. rsc.org These studies rely on the ability to precisely synthesize a series of related peptides, a task for which this compound is well-suited.

Chemical Biology Investigations

In the field of chemical biology, small molecules are used to probe and manipulate biological systems. Peptides containing D-tryptophan, synthesized using this compound, serve as powerful chemical biology tools. uni-due.de The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe for studying peptide-protein interactions and peptide conformational changes. lsu.edu The incorporation of D-tryptophan can provide a unique spectroscopic signature and alter the peptide's interaction with its biological target.